N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide
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Overview
Description
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core structure with a pyrrolidinone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-3-carboxylic acid, which undergoes a series of reactions including amide formation and cyclization to introduce the pyrrolidinone ring. The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Scientific Research Applications
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrolidinone ring may interact with proteins or enzymes, inhibiting their activity. This dual interaction can disrupt cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid: Shares the pyrrolidinone ring but lacks the quinoline core.
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: Similar structure but with different functional groups.
Uniqueness
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide is unique due to its combination of a quinoline core and a pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21-11-14(9-16(21)22)20-17(23)13-8-12-6-4-5-7-15(12)19-10-13/h4-8,10,14H,9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTZVGFDKHLLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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